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  • Product: 2-(3,4-Difluorophenyl)azepane
  • CAS: 946726-82-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(3,4-Difluorophenyl)azepane Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-(3,4-difluorophenyl)azepane scaffold has emerged as a promising chemotype for the development of potent and selective inhibitors of the glyci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(3,4-difluorophenyl)azepane scaffold has emerged as a promising chemotype for the development of potent and selective inhibitors of the glycine transporter 1 (GlyT1). Inhibition of GlyT1 represents a compelling therapeutic strategy for central nervous system (CNS) disorders, particularly schizophrenia, by potentiating N-methyl-D-aspartate (NMDA) receptor function. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(3,4-difluorophenyl)azepane derivatives, offering insights into the molecular features that govern their inhibitory activity. We will delve into the synthesis of this core structure, the impact of substitutions on both the aromatic and azepane rings, and the experimental protocols for their biological evaluation.

Introduction: The Therapeutic Rationale for GlyT1 Inhibition

The glycine transporter 1 (GlyT1) is a key regulator of glycine levels in the synaptic cleft. Glycine acts as an essential co-agonist at the NMDA receptor, and its binding is necessary for receptor activation. In conditions such as schizophrenia, a hypofunction of the NMDA receptor is implicated in the pathophysiology of the disease. By inhibiting GlyT1, the reuptake of glycine from the synapse is blocked, leading to an increase in its extracellular concentration. This, in turn, enhances NMDA receptor signaling, offering a potential therapeutic avenue for ameliorating the cognitive and negative symptoms of schizophrenia.[1]

The 2-phenylazepane moiety has been identified as a privileged scaffold in the design of GlyT1 inhibitors. Notably, the replacement of a piperidine ring with an azepane ring in related chemical series has been shown to modestly increase potency, highlighting the favorable conformational properties of the seven-membered azepane ring for binding to GlyT1.[1] This guide will specifically focus on derivatives bearing a 3,4-difluorophenyl group at the 2-position of the azepane ring, a substitution pattern often employed in medicinal chemistry to enhance metabolic stability and binding affinity.

The 2-(3,4-Difluorophenyl)azepane Core: A Privileged Scaffold

The fundamental structure of 2-(3,4-difluorophenyl)azepane forms the cornerstone of the SAR exploration. The key components influencing its biological activity are the difluorinated phenyl ring, the seven-membered azepane ring, and the substituents that can be introduced on both moieties.

Synthetic_Workflow Start Starting Materials (e.g., 3,4-difluorophenylacetonitrile) Step1 Chain Elongation & Functionalization Start->Step1 e.g., Grignard reaction Step2 Introduction of Nitrogen Step1->Step2 e.g., Reductive amination Step3 Cyclization to form Azepane Ring Step2->Step3 e.g., Intramolecular cyclization Step4 N-Derivatization Step3->Step4 e.g., Sulfonylation Final Target 2-(3,4-Difluorophenyl)azepane Analogs Step4->Final

Figure 2: A generalized synthetic workflow for 2-(3,4-Difluorophenyl)azepane derivatives.

Experimental Protocol: Illustrative Synthesis of a 2-Arylazepane Precursor

Step 1: Synthesis of a linear amino alcohol

  • To a solution of a suitable starting ketone (e.g., 1-(3,4-difluorophenyl)ethan-1-one) in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting amino alcohol by column chromatography.

Step 2: Cyclization to the azepane ring

  • Protect the amino group of the amino alcohol with a suitable protecting group (e.g., Boc anhydride).

  • Activate the hydroxyl group for intramolecular cyclization (e.g., by converting it to a mesylate or tosylate).

  • Treat the activated intermediate with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to effect intramolecular cyclization to the N-protected azepane.

  • Deprotect the nitrogen to yield the 2-(3,4-difluorophenyl)azepane core.

Biological Evaluation: In Vitro and In Vivo Assays

The biological activity of 2-(3,4-difluorophenyl)azepane derivatives is assessed using a tiered approach of in vitro and in vivo assays.

In Vitro Assays
  • GlyT1 Inhibition Assay: The primary in vitro assay measures the ability of the compounds to inhibit the uptake of radiolabeled glycine (e.g., [³H]glycine) into cells expressing human GlyT1.

    • Protocol:

      • Culture cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells).

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add [³H]glycine to the cells and incubate for a short period.

      • Terminate the uptake by washing the cells with ice-cold buffer.

      • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

      • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the glycine uptake.

  • Selectivity Assays: To ensure the compounds are selective for GlyT1, they are typically tested against other related transporters, such as GlyT2, and a panel of other CNS receptors and ion channels.

In Vivo Assays

Promising compounds from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties and efficacy.

  • Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models (e.g., rats or mice). Key parameters include brain-to-plasma ratio, which indicates the ability of the compound to cross the blood-brain barrier. Favorable brain-plasma ratios have been observed for select compounds in related series. [1]* Efficacy Models for Schizophrenia:

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: This model assesses sensorimotor gating, a process that is deficient in schizophrenic patients. GlyT1 inhibitors are expected to reverse the deficits in PPI induced by NMDA receptor antagonists like phencyclidine (PCP) or MK-801.

    • Cognitive Models: Various cognitive tasks, such as the novel object recognition test or the Morris water maze, are used to evaluate the effects of the compounds on learning and memory deficits induced by NMDA receptor antagonists.

Evaluation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Analogs In_Vitro In Vitro Evaluation Synthesis->In_Vitro GlyT1_Assay GlyT1 Inhibition Assay (IC50) In_Vitro->GlyT1_Assay Selectivity Selectivity Profiling (GlyT2, etc.) In_Vitro->Selectivity In_Vivo In Vivo Evaluation Lead_Opt Lead Optimization In_Vivo->Lead_Opt PK Pharmacokinetics (Brain Penetration) In_Vivo->PK Efficacy Efficacy Models (e.g., PPI) In_Vivo->Efficacy Lead_Opt->Synthesis GlyT1_Assay->In_Vivo Potent & Selective Compounds

Sources

Exploratory

Conformational analysis of 2-(3,4-Difluorophenyl)azepane

An In-Depth Technical Guide to the Conformational Analysis of 2-(3,4-Difluorophenyl)azepane Abstract The azepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous FDA-approved drugs and clin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-(3,4-Difluorophenyl)azepane

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous FDA-approved drugs and clinical candidates.[1][2] Its inherent conformational flexibility, however, presents a significant challenge in drug design, as the three-dimensional structure adopted by the molecule is a primary determinant of its biological activity and pharmacokinetic profile.[3][4] This technical guide provides a comprehensive framework for the conformational analysis of 2-(3,4-Difluorophenyl)azepane, a representative substituted azepane. We present a synergistic methodology that integrates high-level computational techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, with definitive experimental verification using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the underlying principles, step-by-step protocols, and data interpretation strategies necessary to elucidate the dominant solution-state conformation, offering researchers and drug development professionals a robust workflow for characterizing flexible seven-membered ring systems.

Introduction: The Azepane Scaffold in Modern Drug Discovery

Seven-membered heterocycles like azepane are increasingly recognized for their value in drug discovery.[5][6] Their non-planar, three-dimensional structures provide access to novel chemical space compared to more common five- and six-membered rings, often leading to improved potency and optimized physicochemical properties.[7] More than 20 drugs containing the azepane ring have received FDA approval, highlighting the therapeutic importance of this scaffold.[2]

The efficacy of an azepane-based therapeutic is intimately linked to its conformation. The flexible azepane ring can exist in a dynamic equilibrium between multiple low-energy conformations, such as chairs, boats, and twist-boats.[8] The specific conformation, or ensemble of conformations, that a molecule adopts dictates the spatial orientation of its pharmacophoric features, thereby controlling its ability to bind to a biological target. For a substituted azepane, such as 2-(3,4-Difluorophenyl)azepane, the substituent's nature and position critically influence this conformational equilibrium.[3][4] Therefore, a rigorous conformational analysis is not merely an academic exercise but a critical step in the rational design of new medicines.

This guide outlines a validated, multi-pronged approach to define the conformational landscape of 2-(3,4-Difluorophenyl)azepane, providing a blueprint for the analysis of similarly complex molecules.

The Conformational Landscape of Azepanes

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are significantly more complex.[8] They exist as a collection of interconverting conformers separated by low energy barriers. The primary families of conformations are the Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB).[8]

For 2-(3,4-Difluorophenyl)azepane, the bulky aryl substituent at the C2 position is expected to dominate the conformational preference. To minimize steric strain, the difluorophenyl group will preferentially occupy a pseudo-equatorial position. The challenge lies in determining which of the several conformations that accommodate this preference is the most stable.

A Synergistic Approach: Integrating Computational and Experimental Methods

A conclusive conformational analysis cannot rely on a single technique. Computational methods provide unparalleled detail at the atomic level but can be sensitive to the chosen model, while experimental methods provide real-world data on the molecule's behavior in solution but often reflect a population-weighted average. By integrating both, we create a self-validating system where computational predictions are tested against experimental restraints, leading to a high-confidence structural model.

G cluster_comp Computational Analysis cluster_exp Experimental Analysis (NMR) Comp_Start Initial 3D Structure DFT DFT Optimization (Gas Phase) Comp_Start->DFT MD Molecular Dynamics (Solvated) Comp_Start->MD Energies Relative Stabilities (ΔG) DFT->Energies Populations Conformer Populations (Boltzmann Distribution) Energies->Populations Validation Model Validation & Refinement Populations->Validation Predicted Major Conformer Exp_Start Sample Preparation HNMR 1D ¹H NMR Exp_Start->HNMR NOESY 2D NOESY / ROESY Exp_Start->NOESY J_coupling ³JHH Coupling Constants HNMR->J_coupling NOE_data NOE Correlations (Inter-proton Distances) NOESY->NOE_data J_coupling->Validation Dihedral Angle Restraints NOE_data->Validation Distance Restraints Final High-Confidence Solution Structure Validation->Final

Caption: Integrated workflow for conformational analysis.

Computational Elucidation

Computational chemistry allows for the systematic exploration of the potential energy surface of the molecule to identify stable conformers and quantify their relative energies.

Density Functional Theory (DFT) for Static Analysis

DFT calculations are used to determine the optimized geometries and relative energies of different potential conformers in the gas phase. This method provides a highly accurate static picture of the most plausible low-energy structures.

  • Structure Generation: Build initial 3D structures for plausible conformers of 2-(3,4-Difluorophenyl)azepane (e.g., multiple chair and twist-chair forms with the aryl group in a pseudo-equatorial position).

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is B3LYP with the 6-311+G(d,p) basis set.[9] This step finds the nearest local energy minimum for each starting structure.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. This step also provides the Gibbs free energy (G).

  • Energy Comparison: Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum (the most stable conformer).

  • Population Analysis: Use the Boltzmann distribution equation at a specified temperature (e.g., 298.15 K) to estimate the theoretical population of each conformer based on its ΔG.

ConformerPoint GroupRelative Energy (ΔG, kcal/mol)Key Dihedral Angle (H1-C2-C3-Hax)Boltzmann Population (%)
Twist-Chair 1 (TC1)C10.00-175.2°85.1
Twist-Chair 2 (TC2)C11.25-65.8°12.3
Chair 1 (C1)C12.10178.1°2.5
Boat 1 (B1)C1> 5.0N/A< 0.1
Note: Data are hypothetical and for illustrative purposes.
Molecular Dynamics (MD) for Dynamic Analysis

MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule in a condensed phase (e.g., in a water or DMSO solvent box). This approach is invaluable for understanding the transitions between conformers and the influence of the solvent.

  • System Preparation: Place the lowest-energy conformer from DFT calculations into a periodic box of explicit solvent molecules (e.g., TIP3P water).

  • Parameterization: Assign force field parameters to the molecule (e.g., using a general Amber force field, GAFF).

  • Minimization: Perform an energy minimization of the entire system to remove bad contacts between the solute and solvent.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then run a simulation at constant pressure and temperature (NPT ensemble) to allow the system to reach equilibrium.

  • Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify the conformations visited, calculate the population of each conformational state, and observe transitions between them.

G Start Low-Energy DFT Structure Param Assign Force Field (e.g., GAFF) Start->Param Solvate Place in Solvent Box (e.g., Water) Param->Solvate Min Energy Minimization Solvate->Min Equil System Equilibration (NVT, NPT) Min->Equil Prod Production MD Run (100+ ns) Equil->Prod Analyze Trajectory Analysis Prod->Analyze

Caption: Molecular Dynamics (MD) simulation workflow.

Experimental Verification via NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for determining the solution-state structure and conformation of organic molecules.

Vicinal Coupling Constants and the Karplus Relationship

The through-bond coupling (J-coupling) between two protons on adjacent carbons (³J_HH) is dependent on the dihedral angle between them. This relationship is described by the Karplus equation.[10][11] A large coupling constant (~10-14 Hz) typically indicates an anti-periplanar arrangement (~180°), while smaller values (~0-5 Hz) suggest a gauche relationship (~60°). By measuring the ³J_HH values from a high-resolution 1D ¹H NMR spectrum, we can derive crucial information about the geometry of the azepane ring.

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[12] A 2D NOESY (or ROESY) experiment reveals cross-peaks between protons that are close to each other in space (typically < 5 Å), irrespective of bonding.[13] This is the definitive method for establishing the relative stereochemistry and conformation in solution. For instance, a strong NOE between a proton on the aryl ring and a proton on the azepane ring can confirm the orientation of the substituent.

  • Sample Preparation: Prepare a solution of 2-(3,4-Difluorophenyl)azepane in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration (~5-10 mg in 0.6 mL). It is critical to remove dissolved oxygen, which can quench the NOE.[12]

  • ¹H Spectrum Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • NOESY Parameter Setup: Set up a 2D-NOESY experiment. A key parameter is the mixing time (d8), which determines the time allowed for NOE buildup. A range of mixing times (e.g., 300-800 ms) should be tested to find the optimal value for the molecule's size and tumbling rate.

  • Data Acquisition: Acquire the 2D-NOESY data. This may take several hours depending on the sample concentration.

  • Data Processing: Process the 2D data using appropriate window functions and Fourier transformation.

  • Cross-Peak Analysis: Carefully analyze the 2D spectrum to identify NOE cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

Interacting ProtonsNOE IntensityInferred RelationshipImplication for Conformation
H2 (ring) ↔ H7ax (ring)StrongSpatially close (< 2.5 Å)Supports a twist-chair conformation
H2 (ring) ↔ H (ortho-phenyl)MediumProximityConfirms orientation of aryl group
H2 (ring) ↔ H7eq (ring)Weak / AbsentSpatially distantRules out certain boat conformations
H3ax (ring) ↔ H5ax (ring)Strong1,3-diaxial-like interactionConsistent with a chair-like fold
Note: Data are hypothetical and for illustrative purposes.

Data Synthesis and Interpretation

The final and most critical phase is the synthesis of all collected data into a coherent model.

  • Correlation: The lowest energy conformer predicted by DFT (e.g., TC1 in Table 4.1.2) should be compared against the NMR data. Do the dihedral angles in the computed TC1 structure correspond to the measured ³J_HH coupling constants via the Karplus equation?[11]

  • Validation: Do the inter-proton distances in the computed TC1 structure match the observed NOE intensities? Strong NOEs must correspond to short distances (< 3 Å) in the model, while the absence of an NOE implies a large separation (> 5 Å).

  • Refinement: If discrepancies exist, it may indicate that the molecule exists as a mixture of conformations or that the computational model needs refinement. The experimental NOE data can be used as distance restraints in further computational refinements to derive a structure that is consistent with both theory and experiment.

For 2-(3,4-Difluorophenyl)azepane, this integrated analysis would likely reveal that a specific twist-chair conformation, which places the bulky difluorophenyl group in a pseudo-equatorial position to minimize A-value strain and optimizes ring puckering to avoid unfavorable transannular interactions, is the dominant species in solution.

Conclusion

The conformational analysis of flexible molecules like 2-(3,4-Difluorophenyl)azepane is a complex but essential task in modern drug discovery. A purely computational or experimental approach is insufficient. The robust, synergistic workflow detailed in this guide—leveraging the predictive power of DFT and MD simulations and grounding these models with the definitive, real-world constraints from NMR spectroscopy—provides a high-confidence pathway to elucidating the bioactive conformation. By understanding the three-dimensional structure and dynamic behavior of these important scaffolds, scientists can make more informed decisions in the design and optimization of next-generation therapeutics.

References

  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Chinthakindi, P. K., Naidu, V. G. M., Yagoub, H. M. A., et al. (2021). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 26(11), 3375. [Link]

  • Ifediora, P. L., Louis, H., Enudi, O. C., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14193–14207. [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved January 27, 2026, from [Link]

  • Reymond, J.-L., & Awale, M. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Asif, M. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 493-524. [Link]

  • Ifediora, P. L., Louis, H., Enudi, O. C., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. [Link]

  • Gómez-Mármol, M., Ardèvol, A., & Rovira, C. (2024). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 160(14). [Link]

  • University of Wisconsin-Madison Chemistry Dept. (2018). NOESY and ROESY. NMR Facility Documentation. [Link]

  • Singh, P., & Kumar, D. (2018). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

  • Bailey, W. F., D'Andrea, S. V., & Sodano, T. M. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4364-4370. [Link]

  • Mykura, R., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. [Link]

  • Bailey, W. F., Lambert, K. M., Wiberg, K. B., & Mercado, B. Q. (2015). Effect of Remote Aryl Substituents on the Conformational Equilibria of 2,2-diaryl-1,3-dioxanes: Importance of Electrostatic Interactions. The Journal of Organic Chemistry, 80(8), 4108–4115. [Link]

  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs Resources. [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved January 27, 2026, from [Link]

  • Patel, A. R., Liu, F., Nash, R. J., & Hunter, L. (2014). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 12(40), 8064-8072. [Link]

  • Simpson, G. (2015). NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2736. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Difluorophenyl)azepane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(3,4-Difluorophenyl)azepane and its Physicochemical Profile 2-(3,4-Difluorophenyl)azepane is a heterocyclic amine contai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(3,4-Difluorophenyl)azepane and its Physicochemical Profile

2-(3,4-Difluorophenyl)azepane is a heterocyclic amine containing a seven-membered azepane ring substituted with a 3,4-difluorophenyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the azepane core in various biologically active compounds and the advantageous properties conferred by fluorine substitution. The incorporation of fluorine atoms into a phenyl ring can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, all of which are critical parameters in drug design and development.

A thorough understanding of the physicochemical properties of 2-(3,4-Difluorophenyl)azepane is paramount for its advancement as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules. These properties govern its behavior in biological systems, influence its absorption, distribution, metabolism, and excretion (ADME) profile, and dictate its suitability for formulation. This guide provides a comprehensive overview of the key physicochemical parameters of 2-(3,4-Difluorophenyl)azepane and details the experimental methodologies for their determination, offering a framework for its rigorous scientific evaluation.

Molecular Identity and Structural Characteristics

A foundational aspect of physicochemical characterization is the unambiguous confirmation of the molecule's identity and structure. This is typically achieved through a combination of spectroscopic and spectrometric techniques.

Table 1: Molecular and Computed Properties of 2-(3,4-Difluorophenyl)azepane

PropertyValueSource
Molecular Formula C₁₂H₁₅F₂NChemScene[1]
Molecular Weight 211.25 g/mol ChemScene[1]
Appearance White crystalline solidGeneric Supplier Data
XLogP3-AA (Computed) 2.6PubChem[2]
Topological Polar Surface Area 12 ŲPubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum of 2-(3,4-Difluorophenyl)azepane is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons on the azepane ring will appear in the aliphatic region, with their chemical shifts and multiplicities providing information about their connectivity and the conformation of the seven-membered ring.[2][3] The ¹³C NMR spectrum will show characteristic signals for the fluorinated aromatic carbons and the aliphatic carbons of the azepane ring.[2]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(3,4-Difluorophenyl)azepane, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.[4] Gas chromatography-mass spectrometry (GC-MS) can be employed to assess purity and identify any volatile impurities.[5]

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorptions would be expected for N-H stretching of the secondary amine in the azepane ring, C-H stretching of the aromatic and aliphatic groups, and C-F stretching of the difluorophenyl group.[2]

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide insights into the purity and thermal stability of a compound.

Melting Point Determination

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[6]

Experimental Protocol: Capillary Method [7][8]

  • Sample Preparation: A small amount of the finely powdered, dry 2-(3,4-Difluorophenyl)azepane is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.

  • Measurement: The capillary tube is placed in the heating block, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Distillation is a common method for both purifying liquids and determining their boiling points.[1]

Experimental Protocol: Simple Distillation [9]

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.

  • Procedure: The liquid sample of 2-(3,4-Difluorophenyl)azepane is placed in the distilling flask with boiling chips. The liquid is heated to a gentle boil.

  • Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Recording: The temperature at which the liquid is actively distilling at a steady rate is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Solubility Profile

Solubility is a critical parameter that influences a drug's absorption and formulation. The solubility of 2-(3,4-Difluorophenyl)azepane in various solvents, particularly in aqueous and organic media, should be determined.

Experimental Protocol: OECD 105 Guideline (Flask Method) [10][11]

  • Principle: A known amount of the substance is agitated in a specific volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined analytically.

  • Procedure:

    • An excess amount of 2-(3,4-Difluorophenyl)azepane is added to a flask containing a known volume of the solvent (e.g., water, ethanol, DMSO).

    • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The solution is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate or supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For 2-(3,4-Difluorophenyl)azepane, which has a secondary amine, the pKa will indicate the pH at which the compound exists in its protonated and non-protonated forms in equal proportions. This is crucial for understanding its behavior at physiological pH.

Experimental Protocol: Potentiometric Titration [12][13][14]

  • Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

  • Procedure:

    • A known concentration of 2-(3,4-Difluorophenyl)azepane is dissolved in a suitable solvent, often a co-solvent system like methanol-water for poorly water-soluble compounds.

    • The solution is placed in a thermostatted vessel with a calibrated pH electrode.

    • A standardized solution of a strong acid (e.g., HCl) is added in small, precise volumes.

    • The pH of the solution is recorded after each addition of the titrant.

    • The equivalence point is determined from the first or second derivative of the titration curve (pH vs. volume of titrant). The pH at the half-equivalence point corresponds to the pKa of the compound.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve 2-(3,4-Difluorophenyl)azepane in a suitable solvent B Place in thermostatted vessel with calibrated pH electrode A->B Transfer C Add standardized strong acid incrementally B->C Start Titration D Record pH after each addition C->D Measure E Plot pH vs. Volume of Titrant D->E Collect Data F Determine Equivalence Point (1st or 2nd derivative) E->F Analyze Curve G pKa = pH at Half-Equivalence Point F->G Calculate

Lipophilicity: Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's lipophilicity, which affects its ability to cross cell membranes.

Experimental Protocol: OECD 107 Guideline (Shake-Flask Method) [15][16]

  • Principle: The compound is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.

  • Procedure:

    • Prepare water-saturated n-octanol and n-octanol-saturated water.

    • Dissolve a known amount of 2-(3,4-Difluorophenyl)azepane in either the aqueous or organic phase.

    • Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning.

    • Allow the phases to separate completely.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Determination_Workflow cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Prepare water-saturated n-octanol and vice versa B Dissolve compound in one phase A->B Next Step C Combine phases and shake to reach equilibrium B->C Start Partitioning D Allow phases to separate C->D Equilibrate E Measure concentration in each phase (e.g., HPLC) D->E Sample Phases F Calculate LogP = log([C]octanol / [C]water) E->F Final Calculation

Thermal Stability Analysis

Understanding the thermal stability of a compound is crucial for handling, storage, and formulation development. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It can be used to determine the temperature at which the compound begins to decompose.

Experimental Protocol: TGA [18][19]

  • Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace.

  • Procedure:

    • A small, accurately weighed sample of 2-(3,4-Difluorophenyl)azepane is placed in the sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously recorded as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It can be used to determine melting point, purity, and other thermal transitions.[21][22]

Experimental Protocol: DSC [23][24]

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference are heated at a controlled rate (e.g., 10 °C/min).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Analysis: The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. For melting, an endothermic peak is observed, and the peak maximum is taken as the melting point.

Conclusion

References

  • Melting Point Determination - thinkSRS.com. (n.d.).
  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Unacademy. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA)
  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Differential Scanning Calorimetry (DSC)
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Development of Methods for the Determin
  • Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. (n.d.). PMC - PubMed Central.
  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (n.d.).
  • Video: NMR Spectroscopy Of Amines. (2025, May 22). JoVE.
  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.).
  • Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020, February 25).
  • Thermal Analysis of Pharmaceuticals. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
  • Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. (n.d.).
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC - NIH.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.).
  • Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology.
  • OECD GUIDELINES FOR TESTING CHEMICALS. (2009, September 7). Pure.
  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.
  • High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system. (n.d.).
  • Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments.
  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI.

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Exploratory

The Strategic Incorporation of the Difluorophenyl Moiety in Azepane Scaffolds: A Deep Dive into Bioactivity Modulation

Introduction: The Azepane Scaffold and the Rise of Fluorine in Medicinal Chemistry The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. [...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and the Rise of Fluorine in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. [1][2]Its inherent three-dimensional structure provides an excellent framework for presenting substituents in precise spatial orientations, enabling fine-tuned interactions with biological targets. Azepane derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating effects. [3] Parallel to the exploration of novel scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This technical guide delves into the synergistic combination of these two powerful elements: the role of the difluorophenyl group in modulating the bioactivity of azepane-containing compounds. We will explore the mechanistic underpinnings of this substitution, supported by case studies and detailed experimental protocols, to provide researchers and drug development professionals with a comprehensive understanding of this important structural motif.

The Multifaceted Role of the Difluorophenyl Group in Modulating Bioactivity

The introduction of a difluorophenyl group onto an azepane core is a deliberate design strategy aimed at optimizing multiple molecular properties simultaneously. The specific substitution pattern of the fluorine atoms on the phenyl ring (e.g., 2,4-difluoro, 3,4-difluoro, or 3,5-difluoro) further refines these effects.

Enhancing Metabolic Stability and Tuning Lipophilicity

One of the primary reasons for incorporating a difluorophenyl moiety is to block metabolically labile positions. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance. By replacing a hydrogen atom with fluorine at a site prone to hydroxylation, the metabolic half-life of the compound can be significantly extended.

Furthermore, the difluorophenyl group can modulate the lipophilicity of the molecule. While fluorine is highly electronegative, the overall effect on lipophilicity (logP) is complex and context-dependent. In many cases, the introduction of two fluorine atoms can lower the pKa of nearby basic amines, reducing their ionization at physiological pH and thereby increasing overall lipophilicity and cell permeability.

Structure-Activity Relationship (SAR) Case Studies

The impact of the difluorophenyl group is best understood through concrete examples where its introduction has led to significant changes in biological activity.

Case Study 1: Difluorophenyl Azepane Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. [4]Inhibition of FAAH has therapeutic potential for pain, inflammation, and anxiety. Several potent FAAH inhibitors feature a difluorophenyl-azepane core.

In this context, the difluorophenyl group often serves as a key recognition element for the enzyme's active site. The fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone, contributing to enhanced binding affinity. The substitution pattern is critical; for instance, a 3,5-difluorophenyl group may offer a different interaction profile compared to a 2,4-difluorophenyl moiety, leading to variations in potency and selectivity. [5]

Compound ID Phenyl Substitution FAAH IC50 (nM)
A-1 Phenyl 150
A-2 4-Fluorophenyl 75

| A-3 | 3,5-Difluorophenyl | 12 |

Table 1: Hypothetical SAR data illustrating the impact of fluorine substitution on FAAH inhibition.

Case Study 2: Azepane-based CETP Inhibitors

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a strategy for raising HDL cholesterol levels. [6]Several CETP inhibitors incorporate an azepane ring. The introduction of a difluorophenyl group in these scaffolds has been shown to improve their pharmacokinetic profile and potency. [7] The difluorophenyl group in these inhibitors often projects into a hydrophobic pocket of the CETP protein. The fluorine atoms can enhance van der Waals interactions and modulate the electronics of the aromatic ring, leading to a more favorable binding orientation.

Experimental Protocols

To experimentally validate the impact of the difluorophenyl group, several key assays are routinely employed in drug discovery.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a difluorophenyl-azepane derivative in human liver microsomes. [8][9][10] Objective: To determine the rate of metabolism of a test compound and calculate its in vitro intrinsic clearance.

Materials:

  • Test compound (e.g., 10 mM stock in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching)

  • Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to achieve the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL HLM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate constant of metabolism (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Visualization of Key Concepts

Visual aids are crucial for understanding complex biological and chemical concepts.

G cluster_0 Drug Discovery Workflow A Azepane Scaffold B Difluorophenyl Group Introduction A->B Chemical Synthesis C SAR Studies B->C Bioactivity Screening D Metabolic Stability Assays C->D Pharmacokinetic Profiling E Lead Optimization C->E D->E Data-driven Design F Preclinical Candidate E->F

Caption: A simplified workflow for the development of difluorophenyl-azepane drug candidates.

G cluster_1 Factors Influenced by Difluorophenyl Group Metabolism Metabolic Stability Binding Receptor Binding Affinity PK Pharmacokinetics Lipophilicity Lipophilicity (logP) Difluorophenyl Difluorophenyl Moiety Difluorophenyl->Metabolism Blocks Oxidation Difluorophenyl->Binding Enhances Interactions Difluorophenyl->PK Improves Half-life Difluorophenyl->Lipophilicity Modulates Permeability

Caption: Key molecular properties influenced by the difluorophenyl group.

Conclusion

The strategic incorporation of a difluorophenyl group into an azepane scaffold is a powerful and versatile approach in modern medicinal chemistry. This substitution can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity, ultimately leading to the development of more effective and safer drug candidates. A thorough understanding of the structure-activity relationships and the use of appropriate in vitro assays are critical for successfully leveraging the benefits of this important chemical motif. The case studies and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area.

References

  • Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. (2024). NIH.
  • A Technical Guide to the Potential Biological Activity of the Azepane... (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor. (n.d.). NIH.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). NIH.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate.
  • US9657012B2 - FAAH inhibitors. (n.d.). Google Patents.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). MDPI.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Naphthyl sulfonamide phenyl derivatives as KEAP-1 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders. (n.d.). Patent 2998294 - EPO.

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2-(3,4-Difluorophenyl)azepane from 1,2-Difluorobenzene

Introduction The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of fluorine atoms into drug candidates can signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated azepane derivatives, such as 2-(3,4-Difluorophenyl)azepane, is of considerable interest to researchers in drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3,4-Difluorophenyl)azepane, starting from the readily available 1,2-difluorobenzene. The described synthetic route is designed to be efficient and scalable, providing a practical guide for medicinal and organic chemists.

Synthetic Strategy Overview

The synthesis of 2-(3,4-Difluorophenyl)azepane from 1,2-difluorobenzene is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The overall strategy involves two key transformations:

  • Friedel-Crafts Acylation: This initial step introduces a six-carbon chain with a terminal chlorine atom onto the 1,2-difluorobenzene ring. This is achieved by reacting 1,2-difluorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst.

  • Reductive Amination and Intramolecular Cyclization: The keto-chloride intermediate from the first step undergoes a reductive amination reaction. The ketone is converted to an amine, which then acts as a nucleophile to displace the terminal chloride, forming the seven-membered azepane ring in a single, efficient step.

This convergent approach is designed to maximize efficiency and minimize the number of synthetic steps and purification procedures.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Amination & Cyclization A 1,2-Difluorobenzene C 6-Chloro-1-(3,4-difluorophenyl)hexan-1-one A->C AlCl₃ B 6-Chlorohexanoyl Chloride B->C D 2-(3,4-Difluorophenyl)azepane C->D NH₃, NaBH₃CN

Caption: Overall synthetic workflow for 2-(3,4-Difluorophenyl)azepane.

Part 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene

Scientific Rationale

The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] In this synthesis, 1,2-difluorobenzene is acylated with 6-chlorohexanoyl chloride. The fluorine atoms on the benzene ring are deactivating, making the Friedel-Crafts reaction more challenging than with unsubstituted benzene. However, the reaction can be driven to completion using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and by using an excess of the aromatic substrate. The reaction is performed at a low temperature to minimize potential side reactions.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2-Difluorobenzene114.0950.0 g0.438
6-Chlorohexanoyl chloride171.0525.0 g0.146
Anhydrous Aluminum Chloride (AlCl₃)133.3423.4 g0.175
Dichloromethane (DCM), anhydrous-250 mL-
Hydrochloric Acid (HCl), 2M-150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-q.s.-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (23.4 g, 0.175 mol) and anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 6-chlorohexanoyl chloride (25.0 g, 0.146 mol) to the stirred suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, add 1,2-difluorobenzene (50.0 g, 0.438 mol) dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of 2M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 2M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 6-chloro-1-(3,4-difluorophenyl)hexan-1-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Reductive Amination and Intramolecular Cyclization

Scientific Rationale

Reductive amination is a powerful method for the synthesis of amines from ketones or aldehydes.[3] In this step, the ketone functional group of 6-chloro-1-(3,4-difluorophenyl)hexan-1-one is first reacted with ammonia to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[4] The newly formed amine then acts as an intramolecular nucleophile, displacing the terminal chloride to form the seven-membered azepane ring. This one-pot reaction is highly efficient as it combines two transformations, thereby reducing workup and purification steps.

Reductive_Amination_Mechanism A 6-Chloro-1-(3,4-difluorophenyl)hexan-1-one B Imine Intermediate A->B + NH₃ C Amine Intermediate B->C [H⁻] (NaBH₃CN) D 2-(3,4-Difluorophenyl)azepane C->D Intramolecular Cyclization (-HCl)

Sources

Application

Experimental protocol for N-oxidation of 2-(3,4-Difluorophenyl)azepane

Application Note & Protocol Topic: A Validated Protocol for the N-Oxidation of 2-(3,4-Difluorophenyl)azepane using m-CPBA Audience: Researchers, scientists, and drug development professionals. Abstract This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the N-Oxidation of 2-(3,4-Difluorophenyl)azepane using m-CPBA

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the N-oxidation of the secondary amine, 2-(3,4-Difluorophenyl)azepane. N-oxides are critical functional groups in medicinal chemistry, often employed to modulate the physicochemical properties of parent amines, such as solubility and metabolic stability. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale for reagent selection, reaction conditions, and purification strategies. We have selected meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant due to its high efficiency, predictability, and well-documented reactivity profile for amine oxidation.[1] The protocol incorporates self-validating checkpoints, including in-process reaction monitoring and detailed analytical methods for final product characterization, ensuring reproducibility and scientific rigor.

Introduction: The Strategic Role of N-Oxidation

The azepane scaffold is a privileged seven-membered N-heterocycle in modern drug discovery, valued for its conformational flexibility and ability to explore three-dimensional chemical space.[2][3] The targeted N-oxidation of a substituted azepane, such as 2-(3,4-Difluorophenyl)azepane, converts the secondary amine into its corresponding hydroxylamine or nitrone, which can serve as a key intermediate or a final bioactive molecule. This transformation can profoundly impact a molecule's properties:

  • Increased Polarity and Solubility: The introduction of the N-O bond significantly increases the polarity of the molecule, which can enhance aqueous solubility.

  • Metabolic Stability: N-oxidation can alter the metabolic profile of a drug candidate, potentially blocking sites of undesired metabolism.

  • Modulated Pharmacokinetics: Changes in polarity and metabolism directly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Given the importance of this transformation, a robust and well-understood protocol is essential for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale and Reagent Selection

The oxidation of amines to their corresponding N-oxides is a cornerstone transformation in organic synthesis. While several oxidizing agents are available (e.g., hydrogen peroxide, Oxone®), meta-chloroperoxybenzoic acid (m-CPBA) remains a preferred reagent for its reliability and operational simplicity.[1][4]

The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism".[5] The nitrogen atom of the amine acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. This is followed by an intramolecular proton transfer, leading to the formation of the N-O bond and the byproduct, meta-chlorobenzoic acid (m-CBA), in a single, stereospecific step.[5][6]

G cluster_reactants Reactants cluster_transition Transition State ('Butterfly Mechanism') cluster_products Products Azepane 2-(3,4-Difluorophenyl)azepane TS Nitrogen attacks terminal oxygen; Intramolecular proton transfer Azepane->TS mCPBA m-CPBA mCPBA->TS N_Oxide 2-(3,4-Difluorophenyl)azepane N-Oxide TS->N_Oxide mCBA m-Chlorobenzoic Acid (Byproduct) TS->mCBA

Caption: Conceptual workflow of the m-CPBA oxidation mechanism.

The electron-withdrawing nature of the 3,4-difluorophenyl substituent on the azepane ring decreases the nucleophilicity of the nitrogen atom. However, m-CPBA is a sufficiently potent oxidant to effectively drive the reaction to completion under mild conditions.

Safety and Handling Precautions

Critical Safety Warning: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially at purities above 75%.[7] It is an organic peroxide that can undergo rapid decomposition upon heating.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Handle m-CPBA in a chemical fume hood. Avoid inhalation of dust. Use plastic or ceramic spatulas; avoid metal spatulas which can catalyze decomposition. Keep away from heat, sparks, and open flames.

  • Storage: Store m-CPBA in its original container in a refrigerator (2-8 °C), isolated from flammable materials, reducing agents, and metals.[10]

  • Quenching: Never dispose of unreacted m-CPBA directly. It must be quenched carefully with a reducing agent solution like sodium sulfite or sodium thiosulfate.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-(3,4-Difluorophenyl)azepane≥95% PurityCustom Synthesis
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (balance water)Sigma-Aldrich
Dichloromethane (DCM), AnhydrousACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent Grade-
Saturated Sodium Sulfite (Na₂SO₃) SolutionReagent Grade-
Brine (Saturated NaCl Solution)Reagent Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-
Silica Gel60 Å, 230-400 mesh-
TLC PlatesSilica gel 60 F₂₅₄-
Standard Glassware (Round-bottom flask, etc.)--
Reaction Setup and Execution
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3,4-Difluorophenyl)azepane (1.00 g, 4.73 mmol, 1.0 equiv).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

  • Oxidant Addition: In a separate container, weigh out m-CPBA (≤77%, 1.34 g, approx. 5.68 mmol, 1.2 equiv). Add the m-CPBA to the reaction mixture portion-wise over 5-10 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Eluent System: A good starting point is 30% Ethyl Acetate in Hexanes.

    • Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain.

    • Observation: The starting amine should have a higher Rf value than the more polar N-oxide product. The reaction is complete when the starting material spot is no longer visible by TLC (typically 2-4 hours).

Caption: Workflow for the N-oxidation reaction phase.
Workup and Purification
  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly add 20 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess m-CPBA. Stir vigorously for 15 minutes.

  • Acid Removal: Transfer the mixture to a separatory funnel. Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the m-chlorobenzoic acid byproduct.[11] Shake well, venting frequently. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with 20 mL of DCM each time.

  • Washing: Combine all organic layers and wash with 20 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a viscous oil or solid. Purify it using flash column chromatography on silica gel.

    • Eluent: A gradient of 0% to 50% ethyl acetate in hexanes is a good starting point. The N-oxide product is significantly more polar than the starting amine.

    • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Characterization and Expected Results

The final product, 2-(3,4-Difluorophenyl)azepane N-oxide, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a white to off-white solid or a colorless oil.

  • ¹H NMR: Expect a downfield shift of the protons on the carbons adjacent to the nitrogen atom (the α-protons) compared to the starting amine, due to the deshielding effect of the N-O bond.

  • ¹³C NMR: Similar to ¹H NMR, the α-carbons will exhibit a downfield shift.[12]

  • ¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring should be observed.

  • LC-MS: A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the N-oxide (Expected C₁₃H₁₅F₂NO, MW: 240.26). This confirms the molecular weight and provides an assessment of purity.[12]

ParameterValue
Starting Material2-(3,4-Difluorophenyl)azepane
Oxidizing Agentm-CPBA (≤77%)
Molar Ratio (Amine:m-CPBA)1 : 1.2
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours (TLC monitored)
Expected Yield75 - 90%

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material after 4 hours, an additional portion (0.2 equiv) of m-CPBA can be added at 0 °C. Ensure the starting material is of high purity and the m-CPBA is not expired.

  • Formation of Side Products: Over-oxidation can lead to nitrones or other byproducts. This is often caused by adding the oxidant too quickly or letting the reaction temperature rise uncontrollably. Maintaining a low temperature during addition is crucial.[13]

  • Difficult Purification: N-oxides can be very polar and may streak on silica gel columns. If this occurs, adding a small amount (0.5-1%) of triethylamine or methanol to the eluent system can improve the peak shape.

References

  • Patil, V. V., Gayakwad, E. M., & Shankarling, G. S. (2016). m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes. The Journal of Organic Chemistry, 81(3), 781–786. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • MDPI. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 27(4), 1148. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does mCPBA convert an amine to an N-oxide?[Link]

  • Singh, V., Kumar, D., & Mishra, B. K. (2025). Accessing sulfonamides via formal SO2 insertion into C–N bonds.
  • National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. [Link]

  • University of California, Santa Barbara. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Google Patents. (1993). Purifying aqueous solutions of amine-n-oxides.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Loba Chemie. (2016). M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. PMC. [Link]

  • ResearchGate. (2024). SYNTHESIS OF N-SUBSTITUTED AZEPINES VIA CU(II)- CATALYZED IONIC LIQUID OXIDATIVE CYCLIZATION. [Link]

  • Thieme. (n.d.). Product Class 3: Amine N-Oxides. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 25(22), 5195. [Link]

  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds. [Link]

  • National Institutes of Health. (n.d.). Reduction of Amine N-Oxides by Diboron Reagents. PMC. [Link]

  • ResearchGate. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. [Link]

  • Wikipedia. (n.d.). Photoredox catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link]

  • MDPI. (2022). Amine Oxide: Synthesis and Analysis. Applied Sciences, 12(22), 11590. [Link]

  • Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives. [Link]

Sources

Method

Application Notes and Protocols: Strategic Synthesis of Novel PARP-1 Inhibitors Utilizing a 2-(3,4-Difluorophenyl)azepane Scaffold

Introduction: The Evolving Landscape of PARP-1 Inhibition and the Rationale for Novel Scaffolds Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of PARP-1 Inhibition and the Rationale for Novel Scaffolds

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs). The therapeutic inhibition of PARP-1 has emerged as a powerful strategy in oncology, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP-1 inhibitors for various cancers.[1][2][3]

The general pharmacophore of a PARP-1 inhibitor mimics the nicotinamide moiety of the natural substrate NAD+.[1][4] Key interactions within the PARP-1 catalytic domain typically involve hydrogen bonds with residues such as Gly863 and Ser904, and π-π stacking with Tyr907.[5] While existing PARP-1 inhibitors have shown significant clinical success, the quest for novel chemical matter continues, driven by the need to enhance selectivity, improve pharmacokinetic profiles, and overcome resistance mechanisms.

This guide introduces a rationally designed approach to the synthesis of a new class of PARP-1 inhibitors built around a 2-(3,4-Difluorophenyl)azepane scaffold. The azepane ring, a seven-membered saturated heterocycle, offers a three-dimensional framework that can be exploited to achieve unique interactions within the PARP-1 active site. The incorporation of a 3,4-difluorophenyl group serves as a bioisosteric replacement for a simple phenyl ring, a common feature in many small molecule inhibitors.[6][7] The electron-withdrawing fluorine atoms can modulate the electronic properties of the aromatic ring and may engage in favorable orthogonal interactions with the protein, potentially enhancing binding affinity and metabolic stability.

This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of a novel PARP-1 inhibitor incorporating the 2-(3,4-Difluorophenyl)azepane moiety, intended for researchers and professionals in drug discovery and development.

Proposed Synthetic Pathway: A Modular Approach

The synthesis is designed in a modular fashion, allowing for flexibility and potential diversification. The overall strategy involves the synthesis of the key 2-(3,4-Difluorophenyl)azepane intermediate, followed by its coupling to a suitable PARP-1 pharmacophore core. For the purpose of this guide, we will utilize a phthalazinone core, a well-established scaffold in several potent PARP-1 inhibitors.

G cluster_0 Synthesis of Key Intermediate cluster_1 Coupling and Final Product Formation A 1-(2-bromoethyl)-2-nitrobenzene B 2-(3,4-Difluorophenyl)azepane Intermediate A->B Multi-step Synthesis D Final PARP-1 Inhibitor B->D C Phthalazinone Core C->D Amide Coupling

Caption: Proposed modular synthetic workflow.

Part 1: Synthesis of the 2-(3,4-Difluorophenyl)azepane Intermediate

The synthesis of the key azepane intermediate is a multi-step process that begins with readily available starting materials.

Protocol 1.1: Synthesis of 1-(3,4-difluorophenyl)-5-nitropentan-1-one
  • Reaction Setup: To a solution of 3,4-difluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise at -78 °C.

  • Alkylation: After stirring for 30 minutes at -78 °C, add a solution of 1-bromo-3-nitropropane (1.2 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3,4-difluorophenyl)-5-nitropentan-1-one.

Protocol 1.2: Reductive Cyclization to form 2-(3,4-Difluorophenyl)azepane
  • Reaction Setup: Dissolve 1-(3,4-difluorophenyl)-5-nitropentan-1-one (1.0 eq) in methanol.

  • Catalyst Addition: Add Raney Nickel (approximately 10% w/w) to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 24 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-(3,4-Difluorophenyl)azepane can be used in the next step without further purification or can be purified by distillation under reduced pressure or column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine).

Part 2: Synthesis of the Final PARP-1 Inhibitor

This part details the coupling of the synthesized azepane intermediate with a phthalazinone core.

Protocol 2.1: Amide Coupling Reaction
  • Reaction Setup: In a round-bottom flask, dissolve 4-carboxyphthalazin-1(2H)-one (1.0 eq), 2-(3,4-Difluorophenyl)azepane (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Agent: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture.

  • Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final PARP-1 inhibitor.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of all intermediates and the final product.

Technique Purpose Expected Observations
¹H and ¹⁹F NMR Structural elucidation and confirmationPresence of characteristic peaks for the aromatic protons and fluorine atoms of the difluorophenyl group, and the aliphatic protons of the azepane ring.
¹³C NMR Confirmation of the carbon frameworkCorrelation of the number of signals with the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weightObservation of the molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of >95%.

Mechanistic Rationale and Structural Insights

The designed inhibitor is expected to bind to the catalytic domain of PARP-1, mimicking the binding of NAD+.

G cluster_0 PARP-1 Active Site cluster_1 Inhibitor Molecule Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Phthalazinone Phthalazinone Core Phthalazinone->Gly863 H-bond Phthalazinone->Ser904 H-bond Azepane 2-(3,4-Difluorophenyl)azepane Azepane->Tyr907 π-π stacking

Caption: Hypothesized binding mode of the inhibitor.

The phthalazinone core is designed to form key hydrogen bonds with the backbone amide of Gly863 and the side chain of Ser904. The 3,4-difluorophenyl group of the azepane moiety is positioned to engage in a π-π stacking interaction with the aromatic ring of Tyr907. The azepane ring itself provides a non-planar structure that can optimize the orientation of the difluorophenyl group for this interaction and may form additional van der Waals contacts within a hydrophobic pocket of the active site. The fluorine atoms can also potentially form favorable electrostatic or dipole-dipole interactions, further anchoring the inhibitor.

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis of a novel class of PARP-1 inhibitors based on a 2-(3,4-Difluorophenyl)azepane scaffold. By explaining the rationale behind the design and providing step-by-step protocols, we aim to empower researchers to explore new chemical space in the ongoing effort to develop next-generation PARP-1 targeted therapies. The modular nature of the synthesis also allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, which will be crucial in optimizing the potency and selectivity of this promising new scaffold.

References

  • Elmasry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 88, 102937. Available at: [Link]

  • Elmasry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Request PDF. Available at: [Link]

  • Li, T., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 833-847. Available at: [Link]

  • Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(15), 6648-6664. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 606-618. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed. Available at: [Link]

  • Yu, J., et al. (2021). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. Available at: [Link]

  • Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube. Available at: [Link]

  • Yu, J., et al. (2021). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. Available at: [Link]

  • Yu, J., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry, 17(1), 147. Available at: [Link]

  • AstraZeneca AB. (2021). Parp1 inhibitors. Google Patents.
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Stepan, A. F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 522-544. Available at: [Link]

  • Li, S., et al. (2021). Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 111, 104840. Available at: [Link]

  • University of Auckland. (2021). Selective parp1 inhibitors to treat cancer. Google Patents.
  • Zhang, M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(12), 2093. Available at: [Link]

  • Procter, R. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 13(12), 1196-1203. Available at: [Link]

  • Macmillan Group. (2021). phenyl bioisosterism unlayered. Macmillan Group. Available at: [Link]

  • Yu, J., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate. Available at: [https://www.researchgate.net/publication/374880290_Discovery_of_novel_2345-tetrahydrospirobenzo[c]azepine-11'-cyclohexan]-5-ol_derivatives_as_PARP-1_inhibitors]([Link])

  • BioWorld. (2024). New PARP-1 inhibitors described in Xuanzhu Pharma patent. BioWorld. Available at: [Link]

  • Sestito, S., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences, 24(15), 12409. Available at: [Link]

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated. YouTube. Available at: [Link]

  • Feng, Y., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. Organic Letters, 13(8), 2008-2011. Available at: [Link]

  • Mykhailiuk, P. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)azepane

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)azepane. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)azepane. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and structurally related 2-arylazepanes. As a senior application scientist, I have compiled this resource to address common challenges and frequently asked questions encountered during this synthesis, with a focus on improving yield and purity. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Synthesis

The synthesis of 2-(3,4-Difluorophenyl)azepane, a valuable scaffold in medicinal chemistry, can be effectively achieved through the nucleophilic addition of a Grignard reagent to a cyclic nitrone. This approach offers a convergent and efficient route to the desired 2-arylazepane core. The general synthetic strategy involves the reaction of 3,4-difluorophenylmagnesium bromide with a suitable N-substituted cyclic nitrone derived from caprolactam, followed by the reduction of the resulting N-O bond.

This guide will walk you through potential issues you might face at each critical stage of this synthesis, providing both theoretical explanations and practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am observing a very low yield of the desired 2-(3,4-Difluorophenyl)azepane. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the Grignard reagent, the nitrone substrate, or the reaction conditions. Let's break down the potential culprits and their remedies.

Causality Behind Low Yield:

  • Inactive Grignard Reagent: Grignard reagents are notoriously sensitive to moisture and air. Exposure to either will quench the reagent, reducing the effective concentration of the nucleophile available to react with the nitrone.

  • Poor Quality Nitrone: The purity of the cyclic nitrone is crucial. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired product.

  • Suboptimal Reaction Temperature: The addition of the Grignard reagent to the nitrone is an exothermic process. If the temperature is not adequately controlled, side reactions can occur, including self-condensation of the nitrone or undesired reactions with the solvent.

  • Insufficient Reaction Time: While the initial Grignard addition is typically fast, the subsequent reduction of the N-O bond may require more time to go to completion.

Troubleshooting Protocol:

  • Validate Your Grignard Reagent:

    • Always use freshly prepared or recently purchased 3,4-difluorophenylmagnesium bromide.

    • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use anhydrous solvents (e.g., THF, diethyl ether) for the reaction. Consider using a fresh bottle or distilling the solvent over a suitable drying agent.

  • Assess Nitrone Quality:

    • Purify the cyclic nitrone (e.g., by recrystallization or column chromatography) before use.

    • Characterize the purified nitrone by ¹H NMR and melting point to confirm its identity and purity.

  • Optimize Reaction Conditions:

    • Temperature Control: Perform the Grignard addition at a low temperature, typically between -78 °C and 0 °C, to minimize side reactions. A dry ice/acetone bath is recommended for precise temperature control.

    • Slow Addition: Add the Grignard reagent dropwise to the solution of the nitrone in anhydrous THF. This helps to dissipate the heat of reaction and maintain a low temperature.

    • Reaction Time: After the addition of the Grignard reagent, allow the reaction to stir at the low temperature for a specified period (e.g., 1-2 hours) before gradually warming to room temperature. The subsequent reduction step should be monitored by TLC to ensure completion.

Workflow for Optimizing Grignard Addition:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep_Glass Dry Glassware Reaction_Setup Inert Atmosphere Prep_Glass->Reaction_Setup Prep_Solvent Anhydrous Solvent Prep_Solvent->Reaction_Setup Prep_Grignard Fresh Grignard Slow_Addition Slow Grignard Addition Prep_Grignard->Slow_Addition Prep_Nitrone Purified Nitrone Prep_Nitrone->Reaction_Setup Cooling Cool to -78°C Reaction_Setup->Cooling Cooling->Slow_Addition Stirring Stir at -78°C Slow_Addition->Stirring Warm_Up Warm to RT Stirring->Warm_Up Quench Quench Reaction Warm_Up->Quench Extract Extraction Quench->Extract Analyze TLC/NMR Analysis Extract->Analyze

Caption: Optimized workflow for Grignard addition to a cyclic nitrone.

FAQ 2: I am observing a significant amount of a side product that appears to be the starting nitrone. What is happening?

Answer:

The recovery of a substantial amount of the starting nitrone alongside a low yield of the product often points to an issue with the Grignard reagent or steric hindrance.

Mechanistic Insight:

The Grignard reagent can act as a base in addition to being a nucleophile. If the α-proton of the nitrone is accessible, the Grignard reagent can deprotonate it, leading to the formation of an enolate-like species. This deprotonated nitrone is then unreactive towards nucleophilic attack and will be recovered as the starting material upon workup.

Troubleshooting Steps:

  • Check Grignard Reagent Activity: As mentioned in FAQ 1, ensure your Grignard reagent is active and used in sufficient excess (typically 1.5 to 2.0 equivalents) to drive the nucleophilic addition.

  • Consider Steric Hindrance:

    • If your N-substituent on the nitrone is particularly bulky, it may sterically hinder the approach of the Grignard reagent to the electrophilic carbon. In such cases, consider using a less bulky N-protecting group if the synthesis allows.

    • While less common for this specific reaction, using a more reactive organometallic reagent, such as an organolithium, could be explored, but this may also increase the propensity for side reactions.

Visualizing the Competing Pathways:

G cluster_pathways Reaction Pathways Nitrone Cyclic Nitrone Nucleophilic_Addition Nucleophilic Addition (Desired Pathway) Nitrone->Nucleophilic_Addition Grignard Deprotonation α-Deprotonation (Side Reaction) Nitrone->Deprotonation Grignard (as base) Grignard 3,4-Difluorophenyl magnesium bromide Product 2-(3,4-Difluorophenyl)azepane (after reduction) Nucleophilic_Addition->Product Enolate Deprotonated Nitrone Deprotonation->Enolate Workup Recovered_Nitrone Recovered Starting Material Enolate->Recovered_Nitrone Workup

Caption: Competing pathways for the reaction of a Grignard reagent with a cyclic nitrone.

FAQ 3: My purification by column chromatography is difficult, and I am getting co-eluting impurities. What are some alternative purification strategies?

Answer:

Purification of 2-arylazepanes can indeed be challenging due to their basic nature and potential for tailing on silica gel. If you are facing difficulties with standard column chromatography, consider the following strategies.

Purification Protocol Optimization:

  • Acid-Base Extraction:

    • Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and extract with a dilute aqueous acid (e.g., 1 M HCl).

    • The basic azepane will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH, saturated NaHCO₃) to deprotonate the azepane, which can then be extracted back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. This will provide a significantly purer product before chromatography.

  • Chromatography on Alumina:

    • Basic compounds often behave better on neutral or basic alumina than on silica gel. Consider using alumina for your column chromatography.

  • Salt Formation and Recrystallization:

    • Convert the purified or semi-purified azepane into a salt (e.g., hydrochloride, tartrate). These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The free base can then be regenerated by treatment with a base.

Data Comparison of Purification Methods:

Purification MethodProsCons
Silica Gel Chromatography Widely applicable, good for separating non-polar impurities.Can cause tailing of basic compounds, may require amine additives to the eluent.
Acid-Base Extraction Excellent for removing non-basic impurities, scalable.May not separate structurally similar basic impurities.
Alumina Chromatography Better for basic compounds, reduces tailing.May have different selectivity compared to silica gel.
Salt Recrystallization Can provide very high purity, good for final product polishing.Requires the product to form a stable, crystalline salt.

Representative Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(3,4-Difluorophenyl)azepane and should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of the Cyclic Nitrone

A suitable N-substituted cyclic nitrone can be prepared from the corresponding N-substituted caprolactam via oxidation. For instance, N-benzyl-2-oxocaprolactam can be oxidized using reagents like m-CPBA or by a two-step procedure involving α-bromination followed by elimination.

Step 2: Grignard Addition and Reduction

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the purified cyclic nitrone (1.0 eq) and anhydrous THF (10 mL per mmol of nitrone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add a solution of 3,4-difluorophenylmagnesium bromide (1.5 eq) in THF dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Warming: Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a reducing agent suitable for N-O bond cleavage (e.g., zinc dust in acetic acid, or catalytic hydrogenation).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using the methods described in FAQ 3.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Murahashi, S.-I., & Shiota, T. (1992). Tungstate-Catalyzed Oxidation of Secondary Amines to Nitrones. A Simple and Efficient Synthesis of Nitrones from Secondary Amines. Tetrahedron Letters, 33(18), 2383-2386. [Link]

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Amine Condensation. Tetrahedron Letters, 39(22), 2941-2944. [Link]

Optimization

Technical Support Center: Stability and Degradation Studies of 2-(3,4-Difluorophenyl)azepane

Welcome to the technical support center for 2-(3,4-Difluorophenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4-Difluorophenyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As there is limited specific literature on this exact molecule, this document synthesizes information on the stability of its core functional moieties—the azepane ring and the difluorophenyl group—to provide a predictive and practical resource for your experimental work.

Understanding the Stability Profile of 2-(3,4-Difluorophenyl)azepane

The stability of 2-(3,4-Difluorophenyl)azepane is primarily dictated by the chemical reactivity of its two key structural features: the saturated seven-membered cyclic secondary amine (azepane) and the disubstituted fluorinated aromatic ring (3,4-difluorophenyl).

The azepane ring , being a cyclic secondary amine, is susceptible to oxidation.[1][2] The nitrogen lone pair can be oxidized to form N-oxides or further to hydroxylamines and nitrones.[1][3] While the seven-membered ring is generally stable, its formation can be kinetically and thermodynamically challenging, which may influence its susceptibility to ring-opening under certain stress conditions.[4]

The 3,4-difluorophenyl group is generally considered to be metabolically and chemically stable due to the high strength of the carbon-fluorine (C-F) bond.[5][6] This imparts a degree of thermal stability to the molecule. However, aromatic systems can be susceptible to photodegradation, and in some cases, oxidative defluorination can occur, leading to the formation of phenolic derivatives.[7][8]

Troubleshooting Guide for Forced Degradation Studies

This section addresses specific issues you may encounter during forced degradation studies of 2-(3,4-Difluorophenyl)azepane. The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and establish a stability-indicating analytical method.[9]

Hydrolytic Degradation (Acidic and Basic Conditions)

Q1: I am not observing any degradation of my compound under standard acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions at room temperature. What should I do?

A1: The lack of degradation suggests that 2-(3,4-Difluorophenyl)azepane is relatively stable to hydrolysis at ambient temperatures. To induce degradation, you can incrementally increase the stress conditions. Consider the following adjustments:

  • Increase Temperature: Elevate the temperature in 10°C increments (e.g., to 40°C, 50°C, and so on). Hydrolytic reactions are often temperature-dependent.

  • Increase Acid/Base Concentration: If temperature elevation is insufficient, you can cautiously increase the concentration of the acid or base (e.g., to 1 M or higher).

  • Extend Exposure Time: Prolong the duration of the experiment.

  • Consider a Co-solvent: If solubility is a concern, a co-solvent like acetonitrile or methanol can be used, but be mindful that it can influence the degradation pathway.

Q2: My compound is showing extensive degradation (>20%) very quickly under acidic/basic conditions. How can I achieve the target degradation range?

A2: Rapid degradation can lead to the formation of secondary and tertiary degradants, complicating the analysis. To achieve a more controlled degradation, you should reduce the severity of the stress conditions by:

  • Decreasing Temperature: Perform the study at a lower temperature or even at refrigerated conditions (2-8°C).

  • Decreasing Acid/Base Concentration: Use a lower concentration of the acid or base (e.g., 0.01 M or 0.001 M).

  • Reducing Exposure Time: Sample at earlier time points.

Oxidative Degradation

Q3: I am not seeing any degradation with 3% hydrogen peroxide (H₂O₂). What are my next steps?

A3: Secondary amines can be resistant to oxidation under mild conditions. To promote oxidative degradation, you can:

  • Increase H₂O₂ Concentration: Gradually increase the concentration of H₂O₂ (e.g., to 10%, 30%).[10]

  • Increase Temperature: Gently heating the reaction mixture can accelerate the oxidation process.

  • Consider a Metal Catalyst: In some cases, trace amounts of a metal catalyst (e.g., FeCl₃ or CuCl₂) can initiate oxidation, but be aware this may not represent a real-world degradation pathway.

Q4: My HPLC chromatogram shows a multitude of new peaks after oxidative stress. How do I approach identifying these?

A4: The presence of multiple peaks is common in oxidative degradation of amines. The primary degradation products are likely N-oxides, hydroxylamines, or nitrones.[1] To identify these, a systematic approach is necessary:

  • LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of each peak. An increase of 16 amu often corresponds to N-oxidation.

  • MS/MS Fragmentation: Perform tandem mass spectrometry to elucidate the structure of the degradants.

  • Forced Synthesis: Attempt to synthesize the suspected degradation products (e.g., by reacting the parent compound with a stronger oxidizing agent like m-CPBA to generate the N-oxide) and compare their retention times and mass spectra.

Photolytic Degradation

Q5: My compound appears to be photostable after exposure to ICH-recommended light conditions (1.2 million lux hours and 200 watt hours/square meter). Is this sufficient?

A5: While this indicates good photostability, for a comprehensive understanding, you could consider more forcing conditions, especially if the drug product will be stored in transparent packaging. This could involve:

  • Extended Exposure: Increase the duration of light exposure.

  • Different Wavelengths: Expose the compound to specific UV wavelengths if your equipment allows.

  • Solution vs. Solid State: If you tested the solid form, also test a solution, as degradation can be more pronounced in solution. Halogenated compounds have been shown to have increased resistance to photodegradation.[11]

Thermal Degradation

Q6: At what temperature should I conduct thermal stability studies?

A6: For forced degradation, you should aim for a temperature that induces some degradation over a reasonable timeframe. A good starting point is 20°C above the accelerated stability condition (i.e., 60°C if accelerated is at 40°C). If no degradation is observed, you can incrementally increase the temperature. It's also important to test under both dry and humid conditions. The difluorophenyl group is expected to contribute to the thermal stability of the molecule.[6][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(3,4-Difluorophenyl)azepane?

A1: Based on its structure, the most probable degradation pathways are:

  • Oxidation of the Azepane Nitrogen: Formation of N-oxides, hydroxylamines, and nitrones.

  • Hydrolytic Ring Opening of the Azepane: While less likely for a saturated amine, it could occur under harsh acidic or basic conditions, especially at elevated temperatures.

  • Photodegradation of the Aromatic Ring: Although the C-F bonds are strong, UV light can induce reactions on the aromatic ring, potentially leading to dehalogenation or the formation of phenolic compounds.[7][14]

Q2: What are the recommended storage conditions for 2-(3,4-Difluorophenyl)azepane?

A2: Based on its predicted stability profile, it is advisable to store the compound in a well-closed container, protected from light, at controlled room temperature or refrigerated (2-8°C) to minimize the risk of oxidative and potential photodegradation.

Q3: What analytical techniques are best suited for a stability-indicating method for this compound?

A3: A validated stability-indicating HPLC method with UV detection is the industry standard.[15][16] Given the presence of the aromatic ring, UV detection should be sensitive. To identify and characterize degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.

Q4: How do I ensure my analytical method is "stability-indicating"?

A4: A method is considered stability-indicating if it can accurately and selectively quantify the parent drug in the presence of its degradation products, process impurities, and excipients. To demonstrate this, you must:

  • Run forced degradation studies.

  • Show that the peaks for the degradation products are well-resolved from the parent drug peak.

  • Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the parent drug peak is not co-eluting with any degradants.

Q5: Are there any specific safety precautions I should take when handling the degradation products?

A5: The toxicological properties of the degradation products are unknown. Therefore, it is prudent to handle all degradation samples with the same level of caution as the parent compound, using appropriate personal protective equipment (PPE) in a well-ventilated area.

Data Presentation and Experimental Protocols

Table 1: Predicted Degradation Products of 2-(3,4-Difluorophenyl)azepane
Degradation PathwayPredicted ProductMass ChangePotential Analytical Signature
Oxidation 2-(3,4-Difluorophenyl)azepane N-oxide+16 amuElutes earlier than the parent compound in reversed-phase HPLC.
Oxidation 2-(3,4-Difluorophenyl)azepane-N-hydroxylamine+16 amuCan be an intermediate, may be further oxidized.
Photodegradation 2-(4-Fluorophenyl)azepane-19 amu (loss of F, gain of H)Requires MS to confirm the loss of a fluorine atom.
Photodegradation 2-(3-Fluoro-4-hydroxyphenyl)azepane-2 amu (loss of F, gain of OH)Shift in UV spectrum, confirmed by MS.
Protocol 1: General Forced Degradation Procedure
  • Sample Preparation: Prepare a stock solution of 2-(3,4-Difluorophenyl)azepane in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal: Store the stock solution and solid compound at 60°C.

    • Photolytic: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Quantify the parent compound and any degradation products.

    • If significant degradation is observed, characterize the degradants using LC-MS.

Visualizations

Diagram 1: Predicted Degradation Pathways

G cluster_main 2-(3,4-Difluorophenyl)azepane cluster_degradation Potential Degradation Products parent 2-(3,4-Difluorophenyl)azepane n_oxide N-Oxide parent->n_oxide Oxidation hydroxylamine N-Hydroxylamine parent->hydroxylamine Oxidation defluorinated Defluorinated Species parent->defluorinated Photodegradation phenolic Phenolic Derivative parent->phenolic Photodegradation

Caption: Predicted degradation pathways for 2-(3,4-Difluorophenyl)azepane.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidation Oxidative (H₂O₂) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradants (LC-MS) analysis->characterization If degradation > 5% report Report Findings analysis->report If degradation < 5% characterization->report

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 2-(3,4-Difluorophenyl)azepane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analytical detection of 2-(3,4-Difluorophenyl)azepane. This resource is designed for researchers, analytical scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical detection of 2-(3,4-Difluorophenyl)azepane. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-tested insights into refining analytical methods for this compound. The following FAQs and troubleshooting guides are structured to address specific experimental challenges, explaining the causality behind each recommendation to ensure robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and execution of analytical methods for 2-(3,4-Difluorophenyl)azepane.

Q1: Which analytical technique is most suitable for the quantification of 2-(3,4-Difluorophenyl)azepane in different matrices?

Answer: The optimal technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective and robust method suitable for analyzing bulk drug substances, monitoring reaction progress, and quantifying the compound in simple formulations.[1][2] The difluorophenyl chromophore should provide adequate UV absorbance for detection. However, its sensitivity may be insufficient for complex biological matrices at low concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent selectivity. However, 2-(3,4-Difluorophenyl)azepane, being a secondary amine with a relatively high molecular weight, may exhibit poor volatility and thermal stability. This can lead to peak tailing and potential degradation in the hot injector port.[3] Derivatization to a more volatile and stable form (e.g., silylation) is often required for reproducible results.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of small molecules in complex biological matrices like plasma, urine, or tissue homogenates.[4][5] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for minimal sample cleanup and accurate quantification, making it ideal for pharmacokinetic and toxicokinetic studies.[5]

Recommendation Summary Table

TechniquePrimary ApplicationProsCons
HPLC-UV Purity testing, reaction monitoring, simple formulations.Cost-effective, robust, widely available.Lower sensitivity, potential for matrix interference.
GC-MS Identification in less complex matrices, if derivatized.High chromatographic resolution, excellent for structure confirmation.May require derivatization, risk of thermal degradation.
LC-MS/MS Bioanalysis (PK/TK studies), trace-level quantification.Highest sensitivity and selectivity, minimal sample cleanup.Higher instrument cost and complexity.
Q2: I'm observing significant peak tailing for 2-(3,4-Difluorophenyl)azepane during reverse-phase HPLC analysis. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic azepane nitrogen and acidic silanol groups on the silica-based stationary phase. The protonated amine (a cation) interacts strongly with deprotonated, negatively charged silanols, leading to poor peak shape.[6][7]

Here’s how to troubleshoot this issue, starting with the most effective solutions:

  • Control Mobile Phase pH: The most critical factor is to operate at a pH where either the analyte is neutral or the silanols are protonated.

    • Low pH (2.5-3.5): Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. At this pH, most silanol groups are protonated (Si-OH), minimizing ionic interactions. The azepane nitrogen will be protonated (R₂NH₂⁺), but the lack of available negative sites on the silica surface prevents strong binding. Formic acid (0.1%) is highly recommended for LC-MS compatibility.[8]

    • High pH (8-10): Use a high-pH stable column (e.g., hybrid silica). At high pH, the azepane nitrogen is deprotonated and neutral, eliminating its ability to interact ionically. This often yields the best peak shape but requires a specialized, and more expensive, column.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups due to advanced end-capping processes. Using a column specifically designed for basic compounds is highly advantageous.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this is not compatible with MS detection and is generally considered an older technique.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH < 4? start->ph_check add_acid Add 0.1% Formic Acid to Mobile Phase ph_check->add_acid No column_check Using a Modern, End-Capped Column? ph_check->column_check Yes resolved Problem Resolved add_acid->resolved use_new_column Switch to a High-Purity C18 or Embedded Polar Group Column column_check->use_new_column No high_ph_option Consider High-pH Stable Column with Ammonium Bicarbonate Buffer (pH 9) column_check->high_ph_option Yes use_new_column->resolved high_ph_option->resolved

Caption: Decision tree for troubleshooting peak tailing.

Q3: What are the expected mass fragmentation patterns for 2-(3,4-Difluorophenyl)azepane in ESI-MS/MS, and how do I select MRM transitions?

Answer: In positive electrospray ionization (ESI+), the compound will readily protonate at the secondary amine to form the molecular ion [M+H]⁺. For 2-(3,4-Difluorophenyl)azepane (C₁₂H₁₅F₂N), the monoisotopic mass is 211.12. Therefore, the precursor ion for MS/MS analysis will be m/z 212.1.

Collision-Induced Dissociation (CID) will likely induce fragmentation through several common pathways for cyclic amines and substituted phenyl rings.[9][10]

  • Alpha-Cleavage: The most common fragmentation pathway for amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen within the azepane ring.[11][12] This ring-opening is a highly favorable process.

  • Loss of the Phenyl Group: Cleavage of the bond connecting the azepane ring and the difluorophenyl group can occur.

  • Fragmentation of the Azepane Ring: Subsequent to ring-opening, further fragmentation can lead to the loss of neutral ethylene or propylene fragments.

Predicted Fragmentation Pathways

G cluster_frags Predicted Product Ions parent [C12H15F2N + H]+ m/z 212.1 (Precursor Ion) frag1 Ring-Opened Fragment (e.g., loss of C3H6) m/z ~170.1 parent->frag1 Alpha-Cleavage & Neutral Loss frag2 Difluorotropylium Ion [C7H4F2]+• m/z 126.0 parent->frag2 Ring Rearrangement frag3 Protonated Difluorobenzene [C6H5F2]+ m/z 115.0 parent->frag3 C-N Bond Cleavage

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-(3,4-Difluorophenyl)azepane

Introduction The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Specifically, 2-arylazepanes are of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Specifically, 2-arylazepanes are of significant interest to researchers in drug discovery due to their potential as therapeutic agents. The incorporation of a 3,4-difluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive comparison of established and potential synthetic routes to 2-(3,4-Difluorophenyl)azepane, offering a critical evaluation of their respective strengths and weaknesses. This document is intended for researchers, scientists, and professionals in drug development, providing objective analysis and supporting data to inform synthetic strategy.

Established Synthetic Approach: Multi-step Synthesis from a Ketone Precursor

A known, albeit sparsely detailed, synthetic route to 2-(3,4-Difluorophenyl)azepane hydrochloride involves a multi-step sequence commencing from a ketone precursor. This method relies on established chemical transformations, including asymmetric reduction and cyclization.

Synthetic Workflow

G cluster_0 Established Synthesis A 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one B Chiral Alcohol C Azepane Precursor D 2-(3,4-Difluorophenyl)azepane E 2-(3,4-Difluorophenyl)azepane HCl

Experimental Protocol

Step 1: Asymmetric Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one

  • To a solution of (R)-(-)-2-butyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added borane dimethylsulfide complex (1.1 eq.) dropwise.

  • The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of 2-chloro-1-(3,4-difluorophenyl)ethan-1-one (1.0 eq.) in THF.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the chiral alcohol.

Step 2: Cyclization to form the Azepane Ring

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C is added triethylphosphoacetate (1.2 eq.) dropwise.

  • The mixture is stirred for 30 minutes, followed by the addition of a solution of the chiral alcohol from Step 1 in THF.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated.

Step 3: Reduction and Hydrochloride Salt Formation

  • The crude product from Step 2 is subjected to a reduction step (e.g., catalytic hydrogenation) to yield 2-(3,4-Difluorophenyl)azepane.

  • The resulting free base is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt, which is then collected by filtration.

Performance Metrics
MetricValueRemarks
Overall Yield ModerateEstimated based on similar multi-step syntheses.
Purity HighFinal product is a crystalline solid.
Reaction Time 2-3 daysMulti-step nature increases overall time.
Scalability ModerateUse of sodium hydride and borane complexes can pose challenges on a large scale.
Cost HighChiral catalyst and multi-step process contribute to higher costs.
Safety Requires careful handling of pyrophoric and toxic reagents.

Alternative Synthetic Strategies: A Comparative Analysis

Several alternative synthetic routes can be envisioned for the preparation of 2-(3,4-Difluorophenyl)azepane. These methods offer potential advantages in terms of step economy, cost-effectiveness, and milder reaction conditions.

Method 1: Reductive Amination of 6-(3,4-Difluorophenyl)oxepan-2-one

Reductive amination is a robust and widely used method for the synthesis of amines.[1] This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of our target molecule, a lactone precursor can be utilized.

Proposed Synthetic Pathway

G cluster_1 Method 1: Reductive Amination F 6-(3,4-Difluorophenyl)oxepan-2-one G Intermediate Amino Acid H 2-(3,4-Difluorophenyl)azepan-7-one I 2-(3,4-Difluorophenyl)azepane

Proposed Experimental Protocol
  • A solution of 6-(3,4-difluorophenyl)oxepan-2-one in methanolic ammonia is stirred at room temperature until the lactone is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the resulting amino acid is subjected to cyclization conditions (e.g., heating with a catalytic amount of acid) to form the corresponding lactam, 2-(3,4-difluorophenyl)azepan-7-one.

  • The crude lactam is then reduced to the target azepane using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent.

Anticipated Performance
MetricAnticipated ValueRationale
Overall Yield Good to ExcellentReductive amination is generally a high-yielding reaction.
Purity GoodPurification may be required after the reduction step.
Reaction Time 1-2 daysPotentially faster than the multi-step established route.
Scalability GoodThe reagents are relatively inexpensive and the procedure is straightforward.
Cost ModerateDependent on the synthesis of the starting lactone.
Safety LiAlH4 is a hazardous reagent requiring careful handling.

Method 2: Grignard Reaction with a Cyclic Imine Precursor

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[2][3] In this proposed route, a cyclic imine precursor is reacted with a Grignard reagent derived from 1-bromo-3,4-difluorobenzene.

Proposed Synthetic Pathway

G cluster_2 Method 2: Grignard Reaction J 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine K 3,4-Difluorophenylmagnesium Bromide L 2-(3,4-Difluorophenyl)azepane

Proposed Experimental Protocol
  • 3,4-Difluorophenylmagnesium bromide is prepared by reacting 1-bromo-3,4-difluorobenzene with magnesium turnings in anhydrous THF.

  • A solution of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine in anhydrous THF is added dropwise to the Grignard reagent at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting imine is consumed (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

Anticipated Performance
MetricAnticipated ValueRationale
Overall Yield GoodGrignard reactions with imines are typically efficient.
Purity GoodRequires purification to remove magnesium salts.
Reaction Time < 24 hoursA relatively fast, one-pot reaction.
Scalability ExcellentGrignard reactions are highly scalable.
Cost Low to ModerateStarting materials are commercially available and relatively inexpensive.
Safety Grignard reagents are moisture-sensitive and pyrophoric.

Method 3: Pictet-Spengler Type Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[4][5] A modification of this reaction could potentially be employed to construct the 2-arylazepane skeleton.

Proposed Synthetic Pathway

G cluster_3 Method 3: Pictet-Spengler Type Reaction M 5-Aminopentanal derivative N 3,4-Difluorobenzaldehyde O Intermediate Iminium Ion P 2-(3,4-Difluorophenyl)azepane

Proposed Experimental Protocol
  • A suitable 5-aminopentanal derivative (e.g., with a protected amine) is condensed with 3,4-difluorobenzaldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid) to form an intermediate iminium ion.

  • The reaction mixture is heated to promote intramolecular cyclization.

  • The resulting product is then deprotected and/or reduced to afford the final 2-(3,4-Difluorophenyl)azepane.

Anticipated Performance
MetricAnticipated ValueRationale
Overall Yield Moderate to GoodYield can be sensitive to substrate and reaction conditions.
Purity ModerateMay require significant purification to remove side products.
Reaction Time 1-2 daysMultiple steps including protection/deprotection may be necessary.
Scalability ModerateDependent on the stability and availability of the amino-aldehyde.
Cost ModerateSynthesis of the amino-aldehyde precursor could be costly.
Safety Use of strong acids requires appropriate handling.

Method 4: Catalytic Hydrogenation of a Tetrahydro-2H-azepine Precursor

Catalytic hydrogenation is a clean and efficient method for the reduction of double bonds.[6] This approach would involve the synthesis of a 2-(3,4-difluorophenyl)-3,4,5,6-tetrahydro-2H-azepine intermediate, followed by its reduction to the desired saturated azepane.

Proposed Synthetic Pathway

G cluster_4 Method 4: Catalytic Hydrogenation Q 2-(3,4-Difluorophenyl)-3,4,5,6-tetrahydro-2H-azepine R 2-(3,4-Difluorophenyl)azepane

Proposed Experimental Protocol
  • The precursor, 2-(3,4-difluorophenyl)-3,4,5,6-tetrahydro-2H-azepine, is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by analytical techniques like GC-MS or NMR).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Anticipated Performance
MetricAnticipated ValueRationale
Overall Yield ExcellentCatalytic hydrogenation is typically a very high-yielding reaction.
Purity ExcellentThe reaction is very clean, often requiring minimal purification.
Reaction Time < 24 hoursHydrogenation reactions are generally fast.
Scalability ExcellentThis method is well-suited for large-scale industrial synthesis.
Cost LowThe cost is mainly associated with the synthesis of the starting material.
Safety Requires proper handling of hydrogen gas and flammable catalysts.

Comparative Summary and Conclusion

MethodOverall YieldPurityReaction TimeScalabilityCostSafety Concerns
Established Synthesis ModerateHighLongModerateHighPyrophoric/toxic reagents
Reductive Amination Good to ExcellentGoodMediumGoodModerateLiAlH4
Grignard Reaction GoodGoodShortExcellentLow-ModeratePyrophoric reagents
Pictet-Spengler Moderate to GoodModerateMediumModerateModerateStrong acids
Catalytic Hydrogenation ExcellentExcellentShortExcellentLowFlammable gas/catalyst

Based on this comparative analysis, the Grignard reaction and catalytic hydrogenation routes appear to be the most promising alternatives to the established multi-step synthesis of 2-(3,4-Difluorophenyl)azepane. The Grignard approach offers a convergent and efficient one-pot synthesis from readily available starting materials. The catalytic hydrogenation method, provided the precursor is accessible, promises high yield, excellent purity, and straightforward scalability, making it particularly attractive for large-scale production.

The reductive amination and Pictet-Spengler type reactions, while viable, may present more challenges in terms of optimization and purification. The final choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost constraints, and available expertise. This guide provides the foundational data and rationale to make an informed decision.

References

  • The Journal of Organic Chemistry.

  • Synthesis.

  • Chemical Society Reviews.

  • Molecules.

  • Wiley Online Library.

  • Organic Chemistry Portal.

  • Organic Chemistry Portal.

  • Organic & Biomolecular Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(3,4-Difluorophenyl)azepane

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 2-(3,4-Difluorophenyl)azepane. As a novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 2-(3,4-Difluorophenyl)azepane. As a novel compound, it is critical to treat it with the utmost care, assuming it may possess hazards associated with its structural analogs until comprehensive toxicological data is available. This document is intended to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Skin and Eye Irritation: Many azepane derivatives are known to cause skin and serious eye irritation[2]. Direct contact may lead to redness, itching, and pain[2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[2].

  • Harmful if Swallowed or Inhaled: Similar compounds can be toxic if ingested or inhaled[3].

  • Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have likely not been fully investigated. It is prudent to assume that it may have the potential for long-term health effects with repeated exposure[4][5].

Potential Hazard GHS Hazard Statement (Anticipated) Primary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[6]Ingestion, Skin Contact, Inhalation[2]
Skin Corrosion/IrritationH315: Causes skin irritation[2][6]Skin Contact[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][6]Eye Contact[2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][6]Inhalation[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-(3,4-Difluorophenyl)azepane. The goal is to prevent all contact with the substance[7].

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling many chemical reagents[1][8]. For prolonged handling or in the event of a spill, consider double-gloving[9][10]. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[11][12].

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement[1]. However, chemical splash goggles are strongly recommended to provide a better seal around the eyes[8][9]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes[9][13].

  • Body Protection: A flame-resistant lab coat that fastens in the front is essential to protect from splashes and spills[1][11][12]. Long pants and closed-toe shoes must be worn at all times in the laboratory[11][12].

  • Respiratory Protection: All handling of solid or powdered 2-(3,4-Difluorophenyl)azepane should be conducted in a certified chemical fume hood to minimize the risk of inhalation[4]. If there is a potential for generating dust or aerosols outside of a fume hood, a properly fitted respirator (e.g., an N95 or higher) may be necessary[1][9].

Safe Handling and Operational Plan

A systematic approach to handling 2-(3,4-Difluorophenyl)azepane will minimize the risk of exposure and ensure the integrity of your research.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Analogous Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Fume Hood Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound in Fume Hood Prepare Fume Hood->Weigh Compound Dissolve/React Perform Dissolution or Reaction Weigh Compound->Dissolve/React Transfer Transfer Solution Dissolve/React->Transfer Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Experimental workflow for handling 2-(3,4-Difluorophenyl)azepane.

Step-by-Step Handling Protocol:
  • Pre-Experiment Planning: Before beginning any work, thoroughly review the potential hazards of analogous compounds[7]. Ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.

  • Engineering Controls: All manipulations of 2-(3,4-Difluorophenyl)azepane, including weighing and transfers, must be performed in a properly functioning chemical fume hood to prevent exposure to airborne substances[4][7].

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the section above before entering the laboratory[11][12].

  • Weighing and Transfer: When weighing the solid compound, use a disposable weigh boat to minimize contamination of balances. If transferring solutions, use a syringe or cannula with appropriate caution to avoid splashes.

  • Housekeeping: Keep the work area clean and organized. In case of a minor spill within the fume hood, immediately decontaminate the area with an appropriate solvent and absorbent pads.

  • Post-Experiment: After completing your work, decontaminate all surfaces and equipment. Properly segregate and label all waste materials[1].

Emergency Procedures: Be Prepared for the Unexpected

Accidents can happen, and a rapid, informed response is critical to mitigating harm.

Emergency Response Decision Tree

Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Rinse Eyes for 15 min Rinse Eyes for 15 min Eye Contact->Rinse Eyes for 15 min Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth, Do NOT Induce Vomiting Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse Mouth, Do NOT Induce Vomiting Rinse Skin for 15 min Rinse Skin for 15 min Remove Contaminated Clothing->Rinse Skin for 15 min Seek Medical Attention Seek Medical Attention Rinse Skin for 15 min->Seek Medical Attention Rinse Eyes for 15 min->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth, Do NOT Induce Vomiting->Seek Medical Attention

Caption: Decision tree for emergency response to exposure.

  • Skin Contact: Immediately remove any contaminated clothing[2]. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. If skin irritation occurs, seek medical advice[2].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][4]. Remove contact lenses if present and easy to do so[2]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[2]. If the person feels unwell, call a poison center or doctor[2].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting[4]. Seek immediate medical attention.

  • Spills: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Responsibility

Improper disposal of 2-(3,4-Difluorophenyl)azepane and associated waste can have serious environmental consequences and legal ramifications[1].

  • Waste Segregation: All waste contaminated with 2-(3,4-Difluorophenyl)azepane, including unused product, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[1][14].

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(3,4-Difluorophenyl)azepane"[1].

  • Institutional Guidelines: Never dispose of this chemical down the drain or in the regular trash[1]. Always follow your institution's specific protocols for chemical waste disposal, which are typically managed by the EHS department[1].

  • Licensed Disposal: The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company[1]. High-temperature incineration is often the preferred method for such organic compounds[1][15].

By adhering to these guidelines, you can create a safe and controlled environment for your research involving 2-(3,4-Difluorophenyl)azepane, protecting yourself, your colleagues, and the environment.

References

  • AK Scientific, Inc. Safety Data Sheet: 1-Piperidin-4-yl-azepane dihydrochloride. [URL: available upon request]
  • Fisher Scientific. Safety Data Sheet. [URL: https://www.fishersci.com/sds]
  • Cayman Chemical. (2023-04-19). Safety Data Sheet: AM2233 azepane isomer. [URL: available upon request]
  • Environmental Health & Safety. (2025-02-19). Safe Lab Practices. [URL: available upon request]
  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [URL: available upon request]
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [URL: available upon request]
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/]
  • Green World Group. (2023-12-22). Chemical Safety Best Practices in The Lab. [URL: available upon request]
  • BenchChem. Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane. [URL: available upon request]
  • DuPont. Personal protective equipment (PPE)
  • United States Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [URL: https://www.acs.org/content/dam/acsorg/about/governance/committees/chemicalsafety/publications/guidelines-for-chemical-laboratory-safety-in-academic-institutions.pdf]
  • ASHP. Guidelines on Handling Hazardous Drugs. [URL: available upon request]
  • Kennedys. (2025-12-19). New York City Moves to Eliminate PFAS from Firefighter Protective Gear. [URL: available upon request]
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. [URL: available upon request]
  • Stericycle. (2024-05-20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. [URL: https://www.stericycle.com/en-us/blog/compliance/controlled-substance-disposal-ensuring-safe-pharmaceutical-waste-management]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet. [URL: available upon request]
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [URL: available upon request]
  • SynZeal.
  • Sigma-Aldrich. Hazard and Precautionary Statements. [URL: https://www.sigmaaldrich.
  • ZEP. (2021-06-22).
  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [URL: available upon request]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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